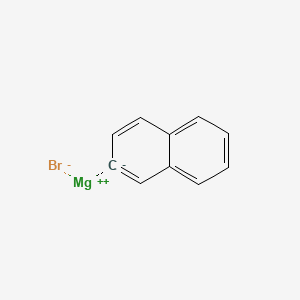

2-Naphthylmagnesium bromide

Description

2-Naphthylmagnesium bromide is a Grignard reagent with the chemical formula C₁₀H₇MgBr. It is commonly prepared by reacting 2-bromonaphthalene with magnesium metal in tetrahydrofuran (THF), often initiated with a catalytic amount of iodine . The reagent is commercially available as a 0.5 M solution in THF, reflecting its stability and widespread use in organic synthesis .

As a Grignard reagent, this compound is pivotal in forming carbon-carbon bonds, particularly in aryl transfer reactions. Its applications span:

- Amination: Direct primary amination with N–H oxaziridines to yield 2-naphthylamine derivatives (>80% yield with sterically hindered oxaziridines) .

- Cross-Coupling: Participation in Kumada and cobalt-catalyzed couplings, though its reactivity varies with catalyst systems .

- Medicinal Chemistry: Synthesis of imidazoline derivatives for positron emission tomography (PET) ligands .

Properties

IUPAC Name |

magnesium;2H-naphthalen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVLCBHNULZXLQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458375 | |

| Record name | 2-Naphthylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21473-01-8 | |

| Record name | 2-Naphthylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylmagnesium bromide is synthesized through the reaction of 2-bromonaphthalene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:

C10H7Br+Mg→C10H7MgBr

The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more controlled environments to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

2-Naphthylmagnesium bromide participates in nucleophilic additions to carbonyl compounds and epoxides, forming alcohols and extended carbon frameworks.

Key Reactions:

-

Aldehydes/Ketones: Reacts to produce secondary and tertiary alcohols, respectively. For example, reaction with acetone yields 2-(naphthalen-2-yl)propan-2-ol .

-

Esters: Forms tertiary alcohols upon reaction with esters via a two-step addition-hydrolysis sequence .

-

Epoxides: Undergoes SN2 attack at the less substituted carbon of epoxides, leading to ring opening and subsequent alcohol formation after acid workup .

Mechanistic Insight:

The polarized magnesium-carbon bond enables the naphthyl group to act as a strong nucleophile. Reaction with carbonyl groups proceeds through a tetrahedral intermediate, followed by protonation .

Amination and Oxygen Transfer Reactions

This reagent facilitates direct amination and oxygen transfer when paired with specialized heteroatom donors.

Amination with N–H Oxaziridines:

-

Reacts with camphor-derived oxaziridine 16 to produce 2-naphthylamine (17 ) in 50% yield. Steric hindrance in fenchone-derived oxaziridine 18 improves yield to >80% by suppressing deprotonation side reactions .

-

Reaction Conditions: Conducted at −78°C under inert atmosphere.

Oxygen Transfer with N–Me Oxaziridines:

-

At ambient temperatures, N-Me oxaziridine 19a transfers oxygen exclusively, yielding phenol 20 (e.g., 2-naphthol) .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Oxaziridine 16 | 2-Naphthylamine (17 ) | −78°C, THF | 50% |

| Oxaziridine 18 | 2-Naphthylamine (17 ) | −78°C, THF | >80% |

| Oxaziridine 19a | 2-Naphthol (20 ) | 25°C, THF | 72% |

Organometallic and Cross-Coupling Reactions

The reagent forms organoantimony and other metal-organic compounds.

Antimony Trichloride Reaction:

-

Reacts with SbCl₃ to form tri-α-naphthylstibine, a crystalline organoantimony compound (m.p. 216–217°C) .

-

Subsequent halogenation yields dichloride (m.p. 256°C) and dibromide (m.p. 232°C) derivatives .

Catalyzed Additions:

-

ZnCl₂–TMSCH₂MgCl–LiCl catalysts enhance reactivity with ketones, enabling efficient synthesis of tertiary alcohols (e.g., cyclohexenyl-methylbutanol) .

Comparative Reactivity Analysis

This compound exhibits distinct steric and electronic properties compared to simpler Grignard reagents:

| Reagent | Reactivity | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | High electrophile affinity | Smaller steric profile |

| Ethylmagnesium bromide | Faster kinetics | Minimal steric hindrance |

| This compound | Selective for bulky substrates | Enhanced stability due to aromatic ring |

Scientific Research Applications

Synthetic Chemistry Applications

2-Naphthylmagnesium bromide is primarily utilized for the synthesis of various organic compounds through nucleophilic addition reactions. Its applications include:

- Formation of Aryl Compounds : It can be used to add to carbonyl compounds, leading to the formation of secondary alcohols. For instance, it has been effectively used to generate 2-naphthylamines through direct amination reactions with N–H oxaziridines, achieving yields greater than 80% under optimized conditions .

- Coupling Reactions : The compound has shown promise in coupling reactions with alkenylmagnesium compounds, yielding high product yields (up to 85%) when subjected to molecular oxygen .

- Synthesis of Phosphine Oxides : It has been employed in the synthesis of secondary phosphine oxides through reactions with phosphine chlorides, albeit with variable yields depending on reaction conditions .

Biochemical Applications

In biochemical contexts, this compound plays a role in:

- Cell Culture and Transfection : It is utilized in cell biology for modifying cellular components and studying cellular processes .

- Molecular Testing : The reagent is involved in various molecular testing applications, particularly where organometallic compounds are required for probe development or modification .

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science:

- Polymer Synthesis : It can be used to initiate polymerization processes, creating new materials with specific properties tailored for industrial applications.

- Nanomaterials : Research indicates potential uses in the synthesis of nanostructured materials where controlled reactivity is crucial.

Case Studies

- Direct Amination Reaction :

- Oxygen-Coupling Reactions :

- Synthesis of Phosphine Oxides :

Mechanism of Action

The mechanism of action of 2-Naphthylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Aryl Grignard Reagents

Phenylmagnesium Bromide (C₆H₅MgBr)

- Reactivity : Higher nucleophilicity compared to 2-naphthylmagnesium bromide due to reduced steric hindrance.

- Applications : Effective in forming diaryl methanes and aryl silanes. However, electron-deficient or ortho-substituted phenylmagnesium bromides show low yields in cobalt-catalyzed reactions .

- Limitations : Less effective in reactions requiring extended π-systems (e.g., 1,1’-biphenyl derivatives), where this compound outperforms it .

1-Naphthylmagnesium Bromide (C₁₀H₇MgBr)

- Structural Difference : The naphthyl group is attached at the 1-position instead of the 2-position.

Substituted Aryl Grignard Reagents

- 4-Methoxyphenylmagnesium Bromide : Electron-donating methoxy group enhances stability but may reduce electrophilic reactivity. Used in modular sulfondiimine synthesis .

Heteroaryl Grignard Reagents

2-Pyridylmagnesium Bromide

- Reactivity : Lower activity in Kumada coupling compared to this compound due to nitrogen’s electron-withdrawing effects .

- Applications: Limited to specific substrates (e.g., aryl chlorides) where coordination with catalysts is favorable.

2-Thienylmagnesium Bromide

- Electronic Effects : The sulfur atom in thiophene enhances conjugation, making it useful in synthesizing heterocyclic compounds.

Key Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Table 2: Performance in Amination Reactions

Biological Activity

2-Naphthylmagnesium bromide, a Grignard reagent with the formula CHBrMg, is widely used in organic synthesis for its nucleophilic properties. This compound has garnered attention not only for its synthetic utility but also for its biological activity. This article explores the biological implications, synthesis, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrMg |

| Molecular Weight | 231.37 g/mol |

| Density | 0.951 g/mL at 25 °C |

| Boiling Point | 65 °C |

| Flash Point | 1 °F |

| LogP | 3.485 |

This compound can be synthesized through the reaction of 2-bromonaphthalene with magnesium in anhydrous tetrahydrofuran (THF) under reflux conditions. The Grignard reagent is typically prepared in situ and used immediately due to its reactivity with moisture and air .

Biological Activity

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various reactions, leading to the formation of biologically relevant compounds. Here are some key findings regarding its biological implications:

- Antimicrobial Properties : Research indicates that derivatives formed from reactions involving this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds synthesized from this reagent have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

- Enzyme Inhibition : Studies have shown that certain derivatives can inhibit specific enzymes, which may have potential therapeutic applications. For example, compounds derived from this compound have been investigated for their ability to inhibit lanosterol synthase, an enzyme involved in sterol biosynthesis .

- Cytotoxicity : Some studies have explored the cytotoxic effects of products synthesized using this Grignard reagent on cancer cell lines. The findings suggest that particular derivatives may induce apoptosis in cancer cells, highlighting potential applications in cancer therapy .

Case Study 1: Synthesis of Antimicrobial Compounds

In a study aimed at developing new antimicrobial agents, researchers synthesized a series of compounds using this compound as a key intermediate. The resulting compounds were evaluated for their antibacterial activity, yielding several candidates with significant efficacy against resistant bacterial strains.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of naphthyl derivatives on lanosterol synthase. The study demonstrated that specific modifications to the naphthyl structure enhanced inhibitory potency, suggesting a pathway for developing new antifungal agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.